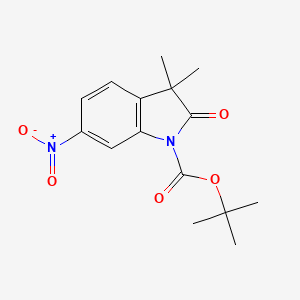![molecular formula C15H21BFN3O4 B12960064 (6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid](/img/structure/B12960064.png)
(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[311]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid is a complex organic compound that features a boronic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the diazabicyclo[3.1.1]heptane core: This can be achieved through a series of cyclization reactions.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial to protect the amine functionalities during subsequent reactions.
Fluorination of the pyridine ring: This can be done using electrophilic fluorinating agents.
Boronic acid formation: This is typically achieved through a Miyaura borylation reaction, where a halogenated precursor is treated with a boron reagent under palladium catalysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
化学反应分析
Types of Reactions
(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronate ester.
Reduction: The fluoropyridine ring can be reduced under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts with aryl halides in the presence of a base.
Major Products
Oxidation: Boronate esters.
Reduction: Reduced fluoropyridine derivatives.
Substitution: Biaryl compounds.
科学研究应用
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions.
Biology
In biological research, derivatives of this compound can be used as probes to study enzyme activity and protein interactions.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of (6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.
4-Fluorophenylboronic acid: Similar in structure but lacks the diazabicyclo[3.1.1]heptane core.
tert-Butyl carbamate: Shares the tert-butoxycarbonyl protecting group but lacks the boronic acid functionality.
Uniqueness
What sets (6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.
属性
分子式 |
C15H21BFN3O4 |
|---|---|
分子量 |
337.16 g/mol |
IUPAC 名称 |
[5-fluoro-6-[6-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C15H21BFN3O4/c1-15(2,3)24-14(21)20-10-5-11(20)8-19(7-10)13-12(17)4-9(6-18-13)16(22)23/h4,6,10-11,22-23H,5,7-8H2,1-3H3 |
InChI 键 |
DLFVXVWNOIOPIV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(N=C1)N2CC3CC(C2)N3C(=O)OC(C)(C)C)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960009.png)










